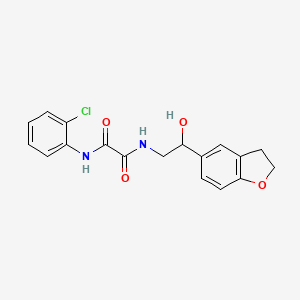

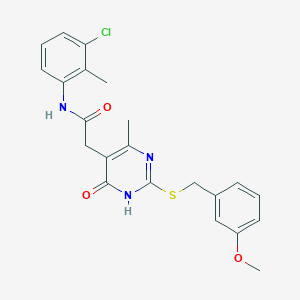

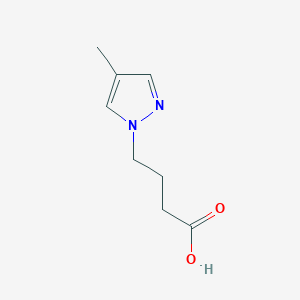

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating the levels of glutamate, the primary excitatory neurotransmitter in the brain, and their dysfunction has been implicated in a variety of neurological disorders.

Aplicaciones Científicas De Investigación

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, making them significant in the development of new medicinal agents. Their ability to bind effectively with different enzymes and receptors through various weak interactions enables them to elicit an array of bioactivities. These compounds have been extensively studied for their potential in treating various ailments, demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019).

Role in Synthesis of N-heterocycles

The synthesis of N-heterocycles, particularly piperidines, pyrrolidines, azetidines, and their fused derivatives, is critical in developing natural product analogues and therapeutically relevant compounds. Chiral sulfinamides, especially enantiopure tert-butanesulfinamide, have played a central role in asymmetric synthesis, highlighting the importance of these methodologies in accessing structurally diverse and biologically active molecules (Philip et al., 2020).

Pharmacokinetic Enhancement

Some derivatives of 1,3,4-oxadiazole have been explored for their ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This is achieved through inhibitory effects on drug-metabolizing enzymes, thereby increasing the absorption and efficacy of co-administered drugs without altering their pharmacodynamic properties. Such properties are crucial for developing more effective drug delivery systems and improving therapeutic outcomes (Srinivasan, 2007).

Environmental and Biological Applications

The environmental presence and potential toxicity of synthetic phenolic antioxidants (SPAs), including some derivatives of 1,3,4-oxadiazole, have been studied extensively. These compounds, due to their antioxidant properties, find applications not only in pharmaceuticals but also in various industrial and commercial products. Research into the environmental behavior, human exposure, and toxicity of these compounds is crucial for understanding their impact and for the development of safer alternatives (Liu & Mabury, 2020).

Propiedades

IUPAC Name |

2-tert-butyl-5-piperidin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-6-4-5-7-12-8/h8,12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMHPPFYNMGWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2682052.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2682055.png)

![Acetic acid, 2-[(2-methoxyethyl)thio]-, methyl ester](/img/structure/B2682057.png)

![6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2682061.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)